

A Technical Guide to the Spectroscopic Analysis of (R)-4-Octanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-4-Octanol

Cat. No.: B12673692

[Get Quote](#)

Introduction

(R)-4-Octanol is a chiral secondary alcohol of interest in various fields, including organic synthesis and materials science. Its structural elucidation and characterization rely heavily on modern spectroscopic techniques. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-octanol. Detailed experimental protocols are included to assist researchers in obtaining and interpreting high-quality spectroscopic data. The data presented here is for the racemic mixture of 4-octanol, as enantiomer-specific spectral data is not extensively available in public databases. The spectroscopic properties of the (R) and (S) enantiomers are identical except when analyzed using chiral differentiating agents or methods.

Spectroscopic Data

The following sections present the key spectroscopic data for 4-octanol in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm Instrument: 90 MHz Spectrometer[1]

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~3.5	m	1H	H-4 (CH-OH)
~1.5	br s	1H	OH
~1.4	m	8H	H-2, H-3, H-5, H-6 (CH ₂)
~0.9	t	6H	H-1, H-8 (CH ₃)

¹³C NMR Spectral Data

Solvent: Chloroform-d (CDCl₃)[1]

Chemical Shift (δ) (ppm)	Carbon Atom Assignment
~71.5	C-4 (CH-OH)
~39.0	C-3, C-5 (CH ₂)
~28.0	C-2 (CH ₂)
~23.0	C-6 (CH ₂)
~22.5	C-7 (CH ₂)
~14.0	C-1, C-8 (CH ₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 4-octanol was obtained on a neat liquid sample.[2]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	O-H stretch (alcohol)
~2960, ~2930, ~2870	Strong	C-H stretch (alkane)
~1465	Medium	C-H bend (alkane)
~1120	Strong	C-O stretch (secondary alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data below was obtained by electron ionization (EI).[\[3\]](#)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment of Fragment Ion
130	<1	[M] ⁺ (Molecular Ion)
112	~5	[M-H ₂ O] ⁺
87	~80	[M-C ₃ H ₇] ⁺ (α-cleavage)
73	~100	[M-C ₄ H ₉] ⁺ (α-cleavage)
55	~70	[C ₄ H ₇] ⁺
43	~60	[C ₃ H ₇] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for acquiring ¹H and ¹³C NMR spectra of liquid alcohols.[\[4\]](#)

1. Sample Preparation: a. For a standard 5 mm NMR tube, prepare a solution by dissolving approximately 10-20 mg of **(R)-4-octanol** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). b.

Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (typically to 0 ppm). d. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter. e. The final liquid height in the NMR tube should be approximately 4-5 cm.

2. Instrumentation and Data Acquisition: a. The NMR spectrometer is tuned to the appropriate nucleus (^1H or ^{13}C). b. The sample tube is placed in a spinner turbine and inserted into the magnet. c. The sample is spun to average out magnetic field inhomogeneities. d. The magnetic field is "locked" onto the deuterium signal of the solvent to maintain a constant field during the experiment. e. The magnetic field homogeneity is optimized by "shimming" the sample. f. For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio (typically 8-16 scans). g. For ^{13}C NMR, a larger number of scans is usually required due to the low natural abundance of ^{13}C (typically 64 or more scans).^[5] Proton decoupling is employed to simplify the spectrum and enhance the signal.

Infrared (IR) Spectroscopy (FTIR-ATR)

This protocol describes the analysis of a neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.^[6]

1. Sample Preparation: a. Ensure the ATR crystal (e.g., diamond or germanium) is clean.^[6] Clean the surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely. b. Place a single drop of neat **(R)-4-octanol** directly onto the center of the ATR crystal.^[6]

2. Instrumentation and Data Acquisition: a. A background spectrum of the clean, empty ATR crystal is collected.^[7] This will be subtracted from the sample spectrum to remove any atmospheric and instrument-related absorptions. b. The sample is applied to the crystal, and a pressure arm is lowered to ensure good contact between the liquid and the crystal surface.^[6] c. The IR spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.^[8] d. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.^[8] e. After the measurement, the sample is carefully wiped from the ATR crystal, and the crystal is cleaned with an appropriate solvent.


Mass Spectrometry (MS)

This protocol outlines the general procedure for obtaining an electron ionization (EI) mass spectrum of a liquid alcohol.[\[9\]](#)

1. Sample Introduction: a. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before ionization. b. For direct infusion, a small amount of the sample is volatilized in a heated inlet system.
2. Ionization: a. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[\[9\]](#) b. This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ($[M]^+$). c. The high energy of the electron beam also induces fragmentation of the molecular ion into smaller, characteristic fragment ions.[\[10\]](#)
3. Mass Analysis and Detection: a. The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole). b. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). c. A detector records the abundance of each ion at a specific m/z value. d. The resulting mass spectrum is a plot of relative ion abundance versus m/z .

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of a chemical sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 4-Octanol | C8H18O | CID 11515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Octanol [webbook.nist.gov]
- 4. azom.com [azom.com]
- 5. New Lab Manual: Identification of an Alcohol using ^{13}C NMR and DEPT - Magritek [magritek.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 10. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of (R)-4-Octanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12673692#spectroscopic-data-for-r-4-octanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com